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Compound of Interest

Compound Name: 2-Mesitylethanol

Cat. No.: B189000 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2-Mesitylethanol, also known as 2-(2,4,6-trimethylphenyl)ethanol, is an aromatic alcohol

characterized by a hydroxyl group attached to an ethyl chain, which is in turn bonded to a

mesitylene (1,3,5-trimethylbenzene) ring. This compound serves as a valuable intermediate in

organic synthesis and finds applications in the fragrance industry due to its characteristic scent.

[1][2] Its chemical behavior is significantly influenced by the sterically hindered nature of the

trimethyl-substituted benzene ring and the reactivity of the primary alcohol group. This guide

provides a comprehensive overview of its chemical structure, physicochemical properties, and

potential synthetic methodologies, tailored for a technical audience.

Chemical Structure and Identifiers
The structure of 2-Mesitylethanol consists of a benzene ring substituted with three methyl

groups at the 2, 4, and 6 positions, and an ethanol group at the 1 position.

Caption: 2D Structure of 2-Mesitylethanol.

Table 1: Structural and Chemical Identifiers

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b189000?utm_src=pdf-interest
https://www.benchchem.com/product/b189000?utm_src=pdf-body
https://chembk.com/en/chem/2-(2,4,6-trimethylphenyl)ethanol
https://cymitquimica.com/cas/6950-92-1/
https://www.benchchem.com/product/b189000?utm_src=pdf-body
https://www.benchchem.com/product/b189000?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b189000?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Identifier Value Reference

IUPAC Name
2-(2,4,6-

Trimethylphenyl)ethanol
[2]

CAS Number 6950-92-1 [2]

Molecular Formula C₁₁H₁₆O [1]

SMILES Cc1cc(C)c(CC(O))c(C)c1 [2]

InChI

InChI=1S/C11H16O/c1-8-6-

9(2)11(4-5-12)10(3)7-8/h6-

7,12H,4-5H2,1-3H3

[2]

InChIKey
FQZPTDPHVFTOSY-

UHFFFAOYSA-N
[2]

Synonyms

2,4,6-

Trimethylbenzeneethanol, 2-

Mesitylethan-1-ol, 2-

Hydroxyethylmesitylene, 2,4,6-

Trimethylphenethyl alcohol

[2]

Physicochemical Properties
2-Mesitylethanol is typically a colorless to pale yellow liquid, though it can also be found as a

white crystalline solid.[1][2] The presence of the hydroxyl group allows for solubility in polar

solvents like ethanol, while the hydrophobic mesitylene group confers solubility in nonpolar

solvents such as ether.[1][2]

Table 2: Physicochemical Data for 2-Mesitylethanol
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Property Value Reference

Molecular Weight 164.24 g/mol [2]

Appearance
Colorless liquid or white to

almost white powder/crystal
[1][2]

Density ~0.913 g/cm³ [1]

Melting Point ~ -35 °C [1]

Boiling Point
~201 °C (at 760 mmHg)152 °C

(at 15 mmHg)
[1]

Solubility Soluble in ethanol and ether [1]

Spectroscopic Data
Experimental spectroscopic data for 2-Mesitylethanol is not readily available in public

databases. The following sections describe the expected spectral characteristics based on its

molecular structure.

Predicted ¹H NMR Spectroscopy
The proton NMR spectrum of 2-Mesitylethanol is expected to show distinct signals

corresponding to the aromatic protons, the methyl groups on the ring, the methylene groups of

the ethyl chain, and the hydroxyl proton.

Aromatic Protons (Ar-H): A singlet around δ 6.8 ppm, integrating to 2H. The two protons on

the aromatic ring are chemically equivalent due to the molecule's symmetry.

Ethyl Group (Ar-CH₂-CH₂-OH): Two triplets are expected. The methylene group adjacent to

the aromatic ring (Ar-CH₂) would appear around δ 2.8-3.0 ppm, while the methylene group

attached to the hydroxyl group (-CH₂-OH) would be found further downfield, around δ 3.7-3.9

ppm.

Methyl Protons (Ar-CH₃): A singlet for the para-methyl group around δ 2.2-2.3 ppm (3H) and

another singlet for the two ortho-methyl groups around δ 2.3-2.4 ppm (6H). These may

overlap to form a single peak.
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Hydroxyl Proton (-OH): A broad singlet whose chemical shift is dependent on concentration

and solvent, typically appearing between δ 1.0-5.0 ppm.

Predicted ¹³C NMR Spectroscopy
The carbon NMR spectrum will reflect the symmetry of the mesitylene ring.

Aromatic Carbons: Four signals are expected: one for the carbon bearing the ethyl group,

one for the carbons bearing the methyl groups, one for the carbons bearing protons, and one

for the carbon para to the ethyl group.

Ethyl Carbons: Two distinct signals for the two methylene carbons.

Methyl Carbons: Two signals for the ortho and para methyl groups.

Predicted Infrared (IR) Spectroscopy
Key absorption bands anticipated in the IR spectrum include:

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ characteristic of the alcohol

hydroxyl group.

C-H Stretch (sp³): Sharp peaks just below 3000 cm⁻¹ (2850-2960 cm⁻¹) from the methyl and

methylene groups.

C-H Stretch (sp²): Peaks just above 3000 cm⁻¹ from the aromatic C-H bonds.

Aromatic C=C Bending: Overtone and combination bands in the 1600-2000 cm⁻¹ region and

fundamental vibrations around 1450-1600 cm⁻¹.

C-O Stretch: A strong band in the 1000-1260 cm⁻¹ region.

Predicted Mass Spectrometry
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at

m/z = 164. Key fragmentation patterns would likely include:

Loss of water (M-18): A peak at m/z = 146.
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Benzylic cleavage: A prominent peak at m/z = 133, corresponding to the loss of the CH₂OH

radical.

Tropylium ion formation: Rearrangement and fragmentation could lead to other characteristic

aromatic ions.

Experimental Protocols for Synthesis
While a specific, peer-reviewed protocol for the synthesis of 2-Mesitylethanol is not readily

available, two common synthetic routes for analogous compounds can be adapted.

Method 1: Grignard Reaction with Ethylene Oxide
This method involves the nucleophilic attack of a Grignard reagent, prepared from

bromomesitylene, on the electrophilic carbon of ethylene oxide.[3]

Overall Reaction: Mesityl-MgBr + C₂H₄O → Mesityl-CH₂CH₂OMgBr --(H₃O⁺)--> Mesityl-

CH₂CH₂OH

Experimental Workflow:

Caption: Workflow for Grignard Synthesis of 2-Mesitylethanol.

Methodology:

Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere

(e.g., nitrogen or argon), magnesium turnings and anhydrous diethyl ether are placed. A

solution of bromomesitylene in anhydrous ether is added dropwise to initiate the formation of

mesitylmagnesium bromide. The reaction is typically initiated with a small crystal of iodine

and may require gentle heating.

Reaction with Ethylene Oxide: The Grignard solution is cooled in an ice-salt bath. A solution

of ethylene oxide in anhydrous ether is then added slowly, maintaining a low temperature to

control the exothermic reaction.

Work-up and Hydrolysis: After the addition is complete, the reaction is stirred and allowed to

warm to room temperature. It is then quenched by the slow addition of a saturated aqueous

solution of ammonium chloride or dilute hydrochloric acid.
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Extraction and Purification: The organic layer is separated, and the aqueous layer is

extracted with diethyl ether. The combined organic extracts are washed with brine, dried over

an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced

pressure. The crude product can be purified by vacuum distillation or column

chromatography.

Method 2: Reduction of 2,4,6-Trimethylphenylacetic Acid
This two-step approach involves the synthesis of the corresponding carboxylic acid followed by

its reduction to the primary alcohol.

Overall Reaction: Mesityl-CH₂-CN --(H₂O, H⁺)--> Mesityl-CH₂-COOH --(LiAlH₄)--> Mesityl-

CH₂CH₂OH

Experimental Workflow:

Caption: Workflow for Reduction Synthesis of 2-Mesitylethanol.

Methodology:

Synthesis of 2,4,6-Trimethylphenylacetic Acid: This intermediate can be prepared from 2,4,6-

trimethylbenzyl halide via cyanation followed by hydrolysis. The hydrolysis of the nitrile is

typically achieved by refluxing with a strong acid (e.g., aqueous H₂SO₄) or a strong base

(e.g., aqueous NaOH followed by acidification).[4][5]

Reduction of the Carboxylic Acid: In a flame-dried, three-necked flask under an inert

atmosphere, a suspension of a reducing agent, such as lithium aluminum hydride (LiAlH₄), in

an anhydrous solvent like tetrahydrofuran (THF) is prepared. A solution of 2,4,6-

trimethylphenylacetic acid in THF is added dropwise, usually at 0 °C. The reaction is then

stirred at room temperature or gently refluxed to ensure completion.

Work-up and Purification: The reaction is carefully quenched by the sequential, dropwise

addition of water, followed by a sodium hydroxide solution, and then more water (Fieser

work-up). The resulting precipitate is filtered off, and the filtrate is dried and concentrated.

The crude alcohol is then purified by vacuum distillation or column chromatography.

Safety and Handling
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As an organic compound, standard laboratory safety precautions should be observed. It is

advised to avoid ingestion or prolonged contact with the skin.[1] When handling 2-
Mesitylethanol, work in a well-ventilated area or a chemical fume hood. Avoid contact with

open flames or other ignition sources. In case of contact with skin or eyes, rinse immediately

with plenty of water and seek medical advice.[1]

Conclusion
2-Mesitylethanol is a structurally interesting aromatic alcohol with established applications and

potential for further use in chemical synthesis. This guide has summarized its core chemical

and physical properties, provided its structural identifiers, and outlined logical and detailed

protocols for its laboratory synthesis. While experimental spectral data is sparse in the public

domain, predictive analysis based on its structure provides a solid framework for its

characterization by modern spectroscopic techniques.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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